molecular formula C22H12Br3ClN2O3 B3874968 3,5-dibromo-N-{3-bromo-4-[(5-chloro-8-quinolinyl)oxy]phenyl}-2-hydroxybenzamide

3,5-dibromo-N-{3-bromo-4-[(5-chloro-8-quinolinyl)oxy]phenyl}-2-hydroxybenzamide

Cat. No. B3874968
M. Wt: 627.5 g/mol
InChI Key: FWMPROYARROAKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dibromo-N-{3-bromo-4-[(5-chloro-8-quinolinyl)oxy]phenyl}-2-hydroxybenzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as DBHQ and is a derivative of the chemical compound hydroxyquinoline. DBHQ has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

The mechanism of action of DBHQ is not fully understood, but it is thought to involve the formation of stable complexes with metal ions. These complexes can then interact with a variety of enzymes and other proteins, altering their activity and function. DBHQ has also been shown to have antioxidant properties, which may contribute to its effects on cellular function.
Biochemical and Physiological Effects:
DBHQ has been shown to have a variety of biochemical and physiological effects. In addition to its effects on metal ion homeostasis and enzyme activity, DBHQ has been shown to have anti-inflammatory and anti-cancer properties. DBHQ has also been shown to inhibit the growth of a variety of bacteria and fungi, making it a potential candidate for use as an antimicrobial agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using DBHQ in lab experiments is its ability to bind to metal ions. This property makes it a valuable tool for researchers studying metal ion-dependent enzymes and other proteins. However, DBHQ can also bind to other molecules in the cell, which can complicate its use in some experiments. Additionally, DBHQ can be toxic at high concentrations, which can limit its use in some applications.

Future Directions

There are many potential future directions for research on DBHQ. One area of research that is currently being explored is the use of DBHQ as a potential therapeutic agent for a variety of diseases, including cancer and Alzheimer's disease. Additionally, researchers are exploring the use of DBHQ as a potential antimicrobial agent, particularly in the context of antibiotic-resistant bacteria. Finally, there is ongoing research into the mechanism of action of DBHQ, which may lead to the development of more effective and targeted uses of this compound in scientific research.

Scientific Research Applications

DBHQ has been used in a variety of scientific research applications. One of the most common uses of DBHQ is as a chelating agent for metal ions. DBHQ has been shown to bind to a variety of metal ions, including iron, copper, and zinc. This property makes DBHQ a valuable tool for researchers studying metal ion homeostasis and metal ion-dependent enzymes.

properties

IUPAC Name

3,5-dibromo-N-[3-bromo-4-(5-chloroquinolin-8-yl)oxyphenyl]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12Br3ClN2O3/c23-11-8-14(21(29)16(25)9-11)22(30)28-12-3-5-18(15(24)10-12)31-19-6-4-17(26)13-2-1-7-27-20(13)19/h1-10,29H,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWMPROYARROAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)OC3=C(C=C(C=C3)NC(=O)C4=C(C(=CC(=C4)Br)Br)O)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12Br3ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3,5-dibromo-N-{3-bromo-4-[(5-chloro-8-quinolinyl)oxy]phenyl}-2-hydroxybenzamide
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3,5-dibromo-N-{3-bromo-4-[(5-chloro-8-quinolinyl)oxy]phenyl}-2-hydroxybenzamide
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3,5-dibromo-N-{3-bromo-4-[(5-chloro-8-quinolinyl)oxy]phenyl}-2-hydroxybenzamide
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3,5-dibromo-N-{3-bromo-4-[(5-chloro-8-quinolinyl)oxy]phenyl}-2-hydroxybenzamide
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3,5-dibromo-N-{3-bromo-4-[(5-chloro-8-quinolinyl)oxy]phenyl}-2-hydroxybenzamide
Reactant of Route 6
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3,5-dibromo-N-{3-bromo-4-[(5-chloro-8-quinolinyl)oxy]phenyl}-2-hydroxybenzamide

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